molecular formula C20H15FN4O B2851845 1-(4-Fluorophenyl)-3-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea CAS No. 1788949-12-1

1-(4-Fluorophenyl)-3-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea

Cat. No.: B2851845
CAS No.: 1788949-12-1
M. Wt: 346.365
InChI Key: IXLNVYQFVPTEGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea is a synthetic chemical compound designed for research applications, featuring a urea linker connecting a 4-fluorophenyl group and an imidazo[1,2-a]pyridine scaffold. This structural motif is of significant interest in medicinal chemistry, particularly in the investigation of protein kinase inhibitors. The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, known for its ability to bind effectively to the hinge region of kinase ATP-binding sites . Recent studies have demonstrated that urea-linked compounds incorporating the imidazo[1,2-a]pyridine moiety can be optimized as potent and selective inhibitors of FMS-like tyrosine kinase 3 (FLT3), a prominent therapeutic target in acute myeloid leukemia (AML) . Furthermore, analogous structures have shown promising activity against other kinase targets such as PI3Kα, indicating the potential for broader research applications in oncology . Researchers can utilize this compound as a key intermediate or lead structure for developing novel therapeutic agents, studying enzyme inhibition mechanisms, and exploring structure-activity relationships. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(2-imidazo[1,2-a]pyridin-2-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O/c21-14-8-10-15(11-9-14)22-20(26)24-17-6-2-1-5-16(17)18-13-25-12-4-3-7-19(25)23-18/h1-13H,(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLNVYQFVPTEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea typically involves multiple steps, starting with the preparation of the fluorophenyl and imidazo[1,2-a]pyridinyl precursors. These precursors are then reacted under specific conditions to form the final urea compound. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea has shown promise in several scientific research applications:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-3-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues with Urea Linkages

Table 1: Urea-containing imidazo[1,2-a]pyridine derivatives
Compound Name Key Substituents Molecular Weight Biological Activity (If Reported) Reference ID
1-(3-Chlorophenyl)-3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]urea 3-Cl phenyl, 4-F phenyl ~364.8 Screening compound (no specific activity)
1-(3-{7-[2-(4-methyl-piperazin-1-yl)-pyrimidin-5-yl]-imidazo[1,2-a]pyridin-3-yl}-phenyl)-3-(2,2,2-trifluoro-ethyl)-urea Trifluoroethyl, piperazinyl-pyrimidine 510.5 Not reported
1-[1-(2,4-Dichlorophenyl)ethyl]-3-[2-(imidazo[1,2-a]pyridin-2-yl)ethyl]urea 2,4-Cl2 phenyl, ethyl linkers 377.3 Not reported

Key Observations :

  • The target compound differs from in the position of the halogen (4-F vs. 3-Cl) and the absence of a methyl group on the imidazopyridine. Chlorine’s higher lipophilicity may enhance membrane permeability but reduce solubility compared to fluorine.
  • Ethyl linkers in may reduce steric hindrance compared to direct aryl-urea bonds, affecting conformational flexibility.

Imidazo[1,2-a]pyridine Derivatives Without Urea Linkages

Table 2: Non-urea imidazo[1,2-a]pyridine analogs
Compound Name Key Substituents Molecular Weight Biological Activity Reference ID
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine 4-F phenyl, 6-methyl ~226.3 Intermediate for Mannich derivatives
2-(4-Fluorophenyl)-3-(6-methoxy-1H-benzo[d]imidazol-2-yl)imidazo[1,2-a]pyrimidine Benzoimidazole, methoxy ~386.4 Not reported
3-(4-Substitutedbenzyl)-6,7-disubstitutedimidazo[1,2-a]pyridine Benzyl, disubstituted core ~400–450 Antitumor (HeLa, MDA-MB-231, ACHN cells)

Key Observations :

  • The absence of urea in and shifts the pharmacophore from hydrogen-bond donors/acceptors to hydrophobic or π-π interactions.
  • Antitumor activity in highlights the imidazopyridine core’s intrinsic bioactivity, which may be augmented by urea in the target compound.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Fluorophenyl)-3-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves coupling the imidazo[1,2-a]pyridine core with fluorophenyl urea precursors. Key steps include:

  • Catalytic cross-coupling : Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to attach the 4-fluorophenyl group to the imidazo[1,2-a]pyridine scaffold. Solvents like DMF or DMSO are preferred for polar intermediates .
  • Urea formation : React amines with isocyanates under anhydrous conditions. Optimize temperature (60–80°C) and stoichiometry to minimize side products .
  • Purification : Column chromatography (chloroform/ethyl acetate gradients) or recrystallization (acetonitrile) improves purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Spectroscopy :
    • IR : Confirm urea C=O stretches (~1640–1680 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .
    • NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.6 ppm; imidazo[1,2-a]pyridine protons at δ 8.0–9.0 ppm) .
  • Mass Spectrometry : HRMS (ESI) validates molecular weight (±2 ppm error) .
  • XRD : For crystalline derivatives, analyze packing motifs (e.g., π-π stacking in imidazo[1,2-a]pyridine rings) .

Q. How can preliminary biological activity be assessed, and what assays are suitable for target identification?

Methodological Answer:

  • Enzyme inhibition : Screen against kinases (e.g., PI3K) or receptors (e.g., cholinergic) using fluorescence polarization or ATPase assays. IC₅₀ values guide SAR .
  • Cellular assays : Test cytotoxicity (MTT assay) in cancer lines (e.g., HepG2). Compare with controls to rule off-target effects .
  • Molecular docking : Use AutoDock Vina to predict binding to targets like CFTR or proton pumps, prioritizing residues (e.g., His725 in H⁺/K⁺ ATPase) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance potency or selectivity?

Methodological Answer:

  • Substituent variation : Modify the 4-fluorophenyl group (e.g., replace F with Cl, CF₃) or imidazo[1,2-a]pyridine (e.g., methyl or methoxy substituents) to assess steric/electronic effects .
  • Bioisosteric replacement : Swap urea with thiourea or sulfonamide groups to improve metabolic stability .
  • Pharmacophore mapping : Use Schrödinger’s Phase to align active derivatives and identify critical H-bond donors (urea NH) and aromatic π-systems .

Q. What computational strategies resolve contradictions in biological data (e.g., varying IC₅₀ across assays)?

Methodological Answer:

  • Free-energy perturbation (FEP) : Model binding affinity changes caused by minor structural variations (e.g., fluorophenyl vs. trifluoromethylphenyl) .
  • MD simulations : Run 100-ns trajectories (AMBER) to assess target flexibility (e.g., kinase activation loops) impacting compound binding .
  • Meta-analysis : Compare data across assays (e.g., enzyme vs. cell-based) to identify assay-specific artifacts (e.g., membrane permeability limitations) .

Q. How can metabolic stability and toxicity be evaluated preclinically?

Methodological Answer:

  • Liver microsomes : Incubate with human/rat microsomes (37°C, NADPH) to measure t₁/₂. Urea derivatives often show CYP3A4-mediated oxidation .
  • AMES test : Screen for mutagenicity using TA98/TA100 strains. Negative controls (DMSO) validate results .
  • Zebrafish models : Assess developmental toxicity (LC₅₀) and organ-specific effects (e.g., hepatotoxicity via ALT/AST levels) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.